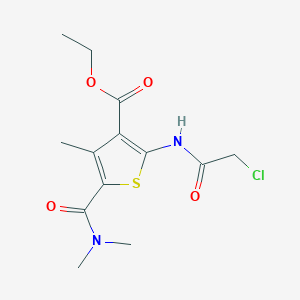

2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including an acetylamino group, a dimethylcarbamoyl group, a thiophene ring, and an ethyl ester group attached to a carboxylic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the acetylamino group could potentially be introduced through a reaction with chloroacetyl chloride . The dimethylcarbamoyl group might be introduced through a reaction with a suitable amine . The thiophene ring could be formed through a cyclization reaction . The ethyl ester group could be introduced through a reaction with ethanol .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiophene ring, a five-membered ring containing sulfur, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could potentially undergo nucleophilic substitution reactions . The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the acetylamino and carboxylic acid ethyl ester could potentially make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Characterization of Derivatives : A key application of similar compounds involves the synthesis and characterization of various derivatives for potential applications in fields like medicinal chemistry. For instance, the study by Gouda and Abu‐Hashem (2011) focused on synthesizing and characterizing new thiazolidine and thiazolidinone derivatives using a related compound as an intermediate. These compounds were then evaluated for antioxidant and antitumor activities (Gouda & Abu‐Hashem, 2011).

Reactions and Transformations : Understanding the reactions and transformations of related compounds is another significant area of application. For example, Schenone, Fossa, and Menozzi (1991) explored the reaction of related ethyl or methyl esters in producing high yields of esters of 5-substituted 4-isoxazolecarboxylic acids. These reactions offer insights into the potential chemical behavior and applications of similar thiophene derivatives (Schenone, Fossa, & Menozzi, 1991).

Intermediate in Synthesis of Novel Compounds : Similar compounds are used as intermediates in the synthesis of novel organic compounds. For instance, a study by Pedersen and Carlsen (1977) demonstrated the use of similar ethyl esters in producing 4,6-bis(dimethylamino)thieno[2,3-b]pyridines through a ring-closure reaction, highlighting the potential of these compounds as precursors in synthetic organic chemistry (Pedersen & Carlsen, 1977).

Exploration of Chemical Properties and Reactions : Research often focuses on understanding the fundamental chemical properties and reactions of these compounds. For instance, the work of Gol'dfarb, Yakubov, and Belen’kii (1986) explored the reactions of aromatic and heteroaromatic compounds, providing insights into the chemical behavior and potential applications of thiophene derivatives (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-5-20-13(19)9-7(2)10(12(18)16(3)4)21-11(9)15-8(17)6-14/h5-6H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUONTUPPOOBZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Cyclopropylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2587113.png)

![N,N-dimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2587114.png)

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)

![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)